2-Benzoyl-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one
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Overview
Description
2-Benzoyl-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidinone ring fused to a cyclohexene ring, with a benzoyl group attached
Preparation Methods
The synthesis of 2-Benzoyl-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Cyclohexene Ring: This step may involve the use of cyclization reactions, such as Diels-Alder reactions, to form the cyclohexene ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-Benzoyl-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the benzoyl group.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzoyl-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Benzoyl-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
2-Benzoyl-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one can be compared with other similar compounds, such as:
Pyrrolidinone Derivatives: These compounds share the pyrrolidinone ring structure and exhibit similar biological activities.
Cyclohexene Derivatives: Compounds with a cyclohexene ring may have similar chemical reactivity and applications.
Benzoyl-Substituted Compounds: These compounds feature a benzoyl group and may have similar pharmacological properties.
The uniqueness of this compound lies in its specific combination of these structural features, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzoyl-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2)12-15(20-10-6-7-11-20)17(16(21)13-19)18(22)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEWLBZTFWRRNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=O)C2=CC=CC=C2)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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